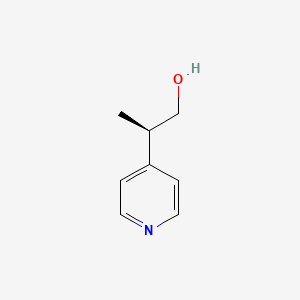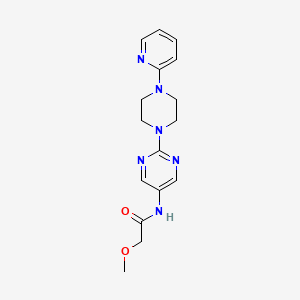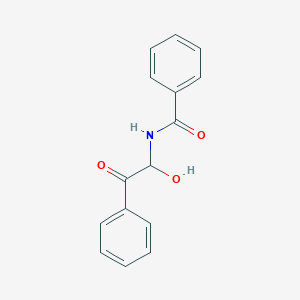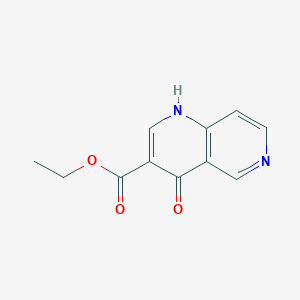
(2R)-2-Pyridin-4-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Pyridin-4-ylpropan-1-ol, also known as 2-Pyridyl-1-phenylpropan-1-ol or P4P, is a chiral organic compound that belongs to the class of secondary alcohols. It has a molecular formula of C12H15NO and a molecular weight of 189.26 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of (2R)-2-Pyridin-4-ylpropan-1-ol is not well understood. However, it is believed that this compound may act as a modulator of various biological pathways, particularly those involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
(2R)-2-Pyridin-4-ylpropan-1-ol has been shown to exhibit several biochemical and physiological effects. For example, it has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, P4P has also been shown to exhibit potent anti-inflammatory activity, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R)-2-Pyridin-4-ylpropan-1-ol in lab experiments is its high enantiomeric purity, which makes it an ideal building block for the synthesis of chiral bioactive molecules. Additionally, P4P is relatively easy to synthesize and is readily available, making it a cost-effective option for lab experiments. However, one of the limitations of using P4P is its relatively low solubility in water, which may limit its use in certain biological assays.
Future Directions
There are several potential future directions for the research and development of (2R)-2-Pyridin-4-ylpropan-1-ol. One potential direction is the further exploration of its antitumor activity, particularly in combination with other chemotherapeutic agents. Additionally, P4P may also have potential applications in the treatment of various inflammatory diseases, and further research is needed to explore its efficacy in this area. Finally, the development of new synthetic methods for the preparation of P4P and its derivatives may also be an area of future research.
Synthesis Methods
The synthesis of (2R)-2-Pyridin-4-ylpropan-1-ol can be achieved through several methods. One of the most commonly used methods involves the reduction of the corresponding ketone, (2R)-2-Pyridin-4-ylpropan-1-olphenylpropan-1-one, using sodium borohydride (NaBH4) as a reducing agent in the presence of an acid catalyst such as acetic acid. This method yields the desired alcohol in high yields and with high enantiomeric purity.
Scientific Research Applications
(2R)-2-Pyridin-4-ylpropan-1-ol has been used extensively in scientific research as a building block for the synthesis of various bioactive molecules. For example, it has been used as a starting material for the synthesis of several potent antitumor agents, such as 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives and 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives. Additionally, P4P has also been used in the synthesis of several potent anti-inflammatory agents, such as 2-(4-methoxyphenyl)-2-oxoethyl 4-(2-pyridyl)phenyl sulfone and 2-(4-methoxyphenyl)-2-oxoethyl 4-(3-pyridyl)phenyl sulfone.
properties
IUPAC Name |
(2R)-2-pyridin-4-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-2-4-9-5-3-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPWDIUUNHGRDK-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Pyridin-4-ylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(butan-2-yl)acetamide](/img/structure/B2791233.png)


![1-(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2791237.png)
![7-ethyl-8-methyl-6-oxo-N-(2-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2791240.png)


![Ethyl 4-[[2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2791244.png)
![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791247.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2791250.png)
![1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2791252.png)

![2,5-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2791255.png)
![[3-(Oxan-2-yloxy)phenyl]methanamine](/img/structure/B2791256.png)